molecular formula C15H17N5O B1272092 (4-Aminophenyl)[4-(2-pyrimidinyl)piperazino]-methanone CAS No. 885949-72-4

(4-Aminophenyl)[4-(2-pyrimidinyl)piperazino]-methanone

Cat. No. B1272092
M. Wt: 283.33 g/mol
InChI Key: AOXSDOHXFGXRBV-UHFFFAOYSA-N
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Description

The compound "(4-Aminophenyl)[4-(2-pyrimidinyl)piperazino]-methanone" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and presence in many biologically active compounds. The piperazine ring is known for its ability to act as a linker between different pharmacophores, thereby modifying the biological activity of the resulting molecule. The presence of the 4-aminophenyl group suggests potential for interaction with various biological targets, while the pyrimidinyl moiety could confer additional binding properties or influence the electronic characteristics of the compound .

Synthesis Analysis

The synthesis of related piperazine derivatives has been reported, where a key intermediate, 4-[4-(4-methoxyphenyl)piperazine-1-yl]aniline, was prepared through a multi-step process involving bromination, cyclization, N-alkylation, and reduction. This intermediate was then used to synthesize novel piperazine derivatives by acylation reactions with acyl chloride . Although the exact synthesis of "(4-Aminophenyl)[4-(2-pyrimidinyl)piperazino]-methanone" is not detailed in the provided abstracts, it is likely that a similar synthetic strategy could be employed, with modifications to incorporate the pyrimidinyl group into the piperazine ring.

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be complex, and their confirmation often requires sophisticated analytical techniques. For instance, the structure of a novel 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine derivative was confirmed using 1H NMR, MS, and X-ray single crystal diffraction . These techniques are crucial for determining the exact arrangement of atoms within a molecule and can provide insights into the potential conformations that the molecule may adopt in different environments.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, particularly acylation, to yield a diverse array of products. In the synthesis of novel piperazine derivatives, acylation of the intermediate with acyl chloride was used to introduce different acyl groups, which can significantly alter the chemical and biological properties of the molecules . The reactivity of the amino group on the phenyl ring and the potential reactivity of the pyrimidinyl group in "(4-Aminophenyl)[4-(2-pyrimidinyl)piperazino]-methanone" would be important considerations in any chemical reactions analysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. For example, the introduction of a methoxy group can increase the lipophilicity of the compound, potentially affecting its pharmacokinetic properties . The specific properties of "(4-Aminophenyl)[4-(2-pyrimidinyl)piperazino]-methanone" would need to be determined experimentally, but it is likely that the compound would exhibit characteristics typical of piperazine derivatives with aromatic substitutions.

Scientific Research Applications

Imaging Agent in Parkinson's Disease

  • Application: A study synthesized a derivative of this compound as a potential PET agent for imaging the LRRK2 enzyme in Parkinson's disease (Wang et al., 2017).

Inhibitor in Type 2 Diabetes

  • Application: It was evaluated as an inhibitor of dipeptidyl peptidase IV for the treatment of type 2 diabetes (Ammirati et al., 2009).

Fluorescent Logic Gates

  • Application: Compounds including this chemical structure were studied as fluorescent logic gates, potentially useful for probing cellular membranes and protein interfaces (Gauci & Magri, 2022).

Corrosion Inhibition

  • Application: It showed potential as a corrosion inhibitor for mild steel in acidic medium, demonstrating significant inhibition efficiency (Singaravelu et al., 2022).

Anti-Inflammatory Activity

  • Application: Derivatives of this compound were synthesized and showed high anti-inflammatory activity by inhibiting proinflammatory cytokines (Ottosen et al., 2003).

Anti-HIV Activity

  • Application: Certain derivatives exhibited selective inhibition of HIV-2 strain, showing potential as anti-HIV agents (Ashok et al., 2015).

Molecular Docking Studies

  • Application: The compound was involved in molecular docking studies to understand its antibacterial activity (Shahana & Yardily, 2020).

properties

IUPAC Name

(4-aminophenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O/c16-13-4-2-12(3-5-13)14(21)19-8-10-20(11-9-19)15-17-6-1-7-18-15/h1-7H,8-11,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOXSDOHXFGXRBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001195381
Record name (4-Aminophenyl)[4-(2-pyrimidinyl)-1-piperazinyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001195381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Aminophenyl)[4-(2-pyrimidinyl)piperazino]-methanone

CAS RN

885949-72-4
Record name (4-Aminophenyl)[4-(2-pyrimidinyl)-1-piperazinyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885949-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Aminophenyl)[4-(2-pyrimidinyl)-1-piperazinyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001195381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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